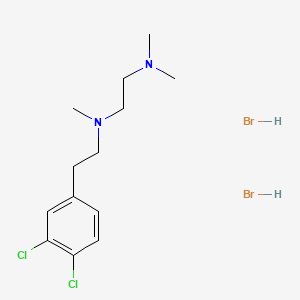

BD-1047 dihydrobromide

説明

特性

IUPAC Name |

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOALTFHGLDVJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Br2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662758 | |

| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138356-21-5 | |

| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138356-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BD-1047 Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its mechanism of action is centered on its high-affinity binding to the σ1 receptor, thereby inhibiting the downstream signaling cascades modulated by this receptor. This antagonism has been demonstrated to influence a variety of cellular processes, including ion channel function, intracellular calcium signaling, and MAP kinase pathways. These molecular interactions translate into a range of physiological effects, including neuroprotection, anti-nociception, and potential antipsychotic activity, making BD-1047 a valuable tool for neuroscience research and a potential lead compound for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for BD-1047 dihydrobromide based on cited experimental findings.

Table 1: Receptor Binding Affinity of BD-1047

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue/Cell Line | Reference |

| Sigma-1 (σ₁) | BD-1047 | 0.93 | Rat | Brain | [1] |

| Sigma-2 (σ₂) | BD-1047 | 47 | Rat | Brain | [1] |

| Dopamine | BD-1047 | >10,000 | Not Specified | Not Specified | [2] |

| Opioid | BD-1047 | >10,000 | Not Specified | Not Specified | [2] |

| Phencyclidine (PCP) | BD-1047 | >10,000 | Not Specified | Not Specified | [2] |

| Serotonin (5-HT₂) | BD-1047 | >10,000 | Not Specified | Not Specified | [2] |

Table 2: Functional Activity of BD-1047

| Assay | Effect | Model System | Key Findings | Reference |

| Antagonism of DTG-induced dystonia | Attenuation of dystonia | Rats (unilateral microinjection into the red nucleus) | Dose-dependently attenuated the dystonia produced by the sigma ligand di-o-tolylguanidine (DTG). | [1] |

| Inhibition of cocaine-induced effects | Reduction of convulsions, lethality, and locomotor activity | Mice | Pretreatment with BD-1047 reduced the toxic and stimulant effects of cocaine. | [2] |

| Modulation of neuropathic pain | Attenuation of mechanical allodynia | Rats (chronic constriction injury model) | Intrathecal administration during the induction phase significantly attenuated mechanical allodynia. | [3] |

| Orofacial pain relief | Reduction of nociceptive responses | Mice (formalin model) | A high dose of BD-1047 produced significant anti-nociceptive effects. | [4] |

| Regulation of intracellular calcium | Potentiation of calcium ion influx | Purified rat retinal ganglion cells | Antagonist treatment with BD-1047 potentiated calcium ion influx through activated L-type Voltage-Gated Calcium Channels (VGCCs). | |

| Inhibition of Kv2.1 channel current | Reduction of outward K⁺ current | HEK293 cells expressing Kv2.1 | BD-1047 inhibited the outward potassium current. |

Core Mechanism of Action: Sigma-1 Receptor Antagonism

BD-1047's primary mechanism of action is its competitive antagonism at the σ1 receptor. The σ1 receptor is a ligand-operated intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating a multitude of cellular functions by interacting with various proteins, including ion channels and signaling molecules.

By binding to the σ1 receptor, BD-1047 prevents endogenous ligands and other σ1 receptor agonists from activating the receptor. This blockade disrupts the normal signaling functions of the σ1 receptor, leading to the observed pharmacological effects.

Core Antagonistic Mechanism of BD-1047.

Downstream Signaling Pathways

The antagonistic action of BD-1047 on the σ1 receptor leads to the modulation of several key downstream signaling pathways.

Modulation of NMDA Receptor Function

In models of neuropathic pain, BD-1047 has been shown to inhibit the phosphorylation of the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[3][5] The σ1 receptor is known to potentiate NMDA receptor activity. By blocking the σ1 receptor, BD-1047 reduces this potentiation, leading to decreased NMDA receptor-mediated excitotoxicity and pain signaling.

BD-1047's effect on NMDA receptor signaling.

Inhibition of p38 MAPK Pathway

In a model of orofacial pain, BD-1047 was found to reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[4][6] The p38 MAPK pathway is a critical signaling cascade involved in inflammation and cellular stress responses. The ability of BD-1047 to inhibit this pathway suggests a mechanism for its anti-inflammatory and analgesic effects.

BD-1047's inhibition of the p38 MAPK pathway.

Regulation of Intracellular Calcium Homeostasis

BD-1047 has been observed to modulate intracellular calcium levels. In purified retinal ganglion cells, BD-1047 potentiated calcium influx through L-type voltage-gated calcium channels (VGCCs). This suggests that under basal conditions, the σ1 receptor may exert a tonic inhibitory effect on these channels, which is relieved by BD-1047.

Interaction with Voltage-Gated Potassium Channels

Research has also indicated that BD-1047 can directly inhibit the Kv2.1 voltage-gated potassium channel, independent of its action on σ1 receptors. This off-target effect may contribute to its overall pharmacological profile.

Experimental Protocols

Radioligand Binding Assays (Adapted from Matsumoto et al., 1995)

-

Objective: To determine the binding affinity (Kᵢ) of BD-1047 for sigma-1 and sigma-2 receptors.

-

Tissue Preparation: Rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

-

Assay Conditions:

-

Sigma-1: Membranes are incubated with the radioligand --INVALID-LINK---pentazocine in the presence of varying concentrations of BD-1047.

-

Sigma-2: Membranes are incubated with the radioligand [³H]DTG in the presence of (+)-pentazocine to mask sigma-1 sites, along with varying concentrations of BD-1047.

-

-

Incubation: Incubations are carried out at 25°C for a specified time to reach equilibrium.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of BD-1047 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Western Blot for Phosphorylated Proteins (General Protocol)

-

Objective: To measure the effect of BD-1047 on the phosphorylation of proteins like p38 MAPK and the NMDA receptor NR1 subunit.

-

Sample Preparation: Animals are treated with BD-1047 followed by a stimulus (e.g., formalin injection for pain models). Specific tissues (e.g., trigeminal nucleus caudalis or spinal cord) are then dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 or anti-phospho-NR1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Western Blot Experimental Workflow.

Intracellular Calcium Imaging (General Protocol using Fura-2 AM)

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to BD-1047.

-

Cell Preparation: Cells (e.g., purified retinal ganglion cells) are cultured on coverslips.

-

Dye Loading: The cells are incubated with the ratiometric calcium indicator Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the dye in the cytoplasm.

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at two wavelengths (typically 340 nm and 380 nm), and the emission is collected at ~510 nm.

-

Experimental Procedure: A baseline fluorescence ratio (F340/F380) is recorded. The cells are then perfused with a solution containing BD-1047, and changes in the fluorescence ratio are monitored over time. Agonists or other stimuli can be added to assess the effect of BD-1047 on evoked calcium responses.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Intracellular Calcium Imaging Workflow.

Conclusion

BD-1047 dihydrobromide serves as a cornerstone tool for elucidating the complex roles of the sigma-1 receptor in cellular physiology and pathophysiology. Its high selectivity and potent antagonist activity at this receptor allow for the precise dissection of sigma-1 receptor-mediated signaling pathways. The accumulated evidence demonstrates that BD-1047's mechanism of action involves the modulation of key neuronal processes, including NMDA receptor function and p38 MAPK signaling, which underlie its observed effects on pain, neuroinflammation, and behavior. Further investigation into the multifaceted actions of BD-1047 will continue to provide valuable insights into the therapeutic potential of targeting the sigma-1 receptor for a range of neurological and psychiatric disorders.

References

- 1. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrathecal injection of the sigma(1) receptor antagonist BD1047 blocks both mechanical allodynia and increases in spinal NR1 expression during the induction phase of rodent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-1 Receptor Antagonist, BD1047 Reduces Nociceptive Responses and Phosphorylation of p38 MAPK in Mice Orofacial Formalin Model [jstage.jst.go.jp]

An In-depth Technical Guide to the Function of BD-1047 Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[1][2] Due to its high affinity for the σ1 receptor and its ability to cross the blood-brain barrier, BD-1047 has become an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of this receptor. Preclinical research has extensively demonstrated its functions in modulating nociception, central nervous system disorders, and the behavioral effects of substances of abuse. This document provides a comprehensive overview of the pharmacological profile, mechanism of action, and functional effects of BD-1047 dihydrobromide, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacological Profile

BD-1047 is characterized by its high affinity and selectivity for the σ1 receptor over the σ2 subtype and a wide range of other neurotransmitter receptors.

Binding Affinity

Radioligand binding assays have established the affinity of BD-1047 for sigma receptor subtypes. It displays a marked preference for the σ1 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| Sigma-1 (σ1) | 0.9 nM - 0.93 nM | [1][3] |

| Sigma-2 (σ2) | 47 nM | [1] |

Receptor Selectivity

BD-1047 demonstrates a high degree of selectivity. It has a significantly lower affinity (Ki > 10,000 nM) for other major receptor systems, including human recombinant dopamine, opioid, phencyclidine (PCP), and serotonin (B10506) receptors, making it a specific tool for probing σ1 receptor function.[3][4] An exception is a noted affinity for β-adrenoceptors, though its affinity for sigma sites is generally over 100-fold higher than for other tested receptors.[4]

Mechanism of Action

As a σ1 receptor antagonist, BD-1047 functions by blocking the actions of this receptor, which is known to modulate several key signaling pathways, most notably those involving ion channels and neurotransmitter systems.

Modulation of NMDA Receptor Function

A primary mechanism through which BD-1047 exerts its effects, particularly in the context of pain, is by inhibiting the potentiation of N-methyl-D-aspartate (NMDA) receptor activity. The σ1 receptor is known to chaperone and modulate the NMDA receptor. By antagonizing the σ1 receptor, BD-1047 prevents the increased expression and phosphorylation of the NMDA receptor subunit 1 (NR1).[1][5] This action dampens neuronal hyperexcitability and central sensitization, which are critical processes in the development of chronic pain states.[1][6][7]

Inhibition of Microglial Activation and Neuroinflammation

In models of neuropathic and inflammatory pain, BD-1047 has been shown to suppress the activation of microglia in the spinal cord.[3][6] This is a critical component of its analgesic effect, as activated microglia release pro-inflammatory cytokines and contribute to central sensitization. Furthermore, BD-1047 can inhibit the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK), a key signaling molecule involved in pain and inflammation, without affecting pERK levels in certain models.[8] In peripheral inflammatory models, BD-1047 has been found to reduce the release of the chemokine CCL2 from primary afferent fibers, thereby preventing subsequent microglia-dependent pain facilitation.[9]

Functional Effects in Preclinical Models

BD-1047 has been evaluated in a wide range of animal models, revealing its potential therapeutic utility and confirming its mechanism of action in vivo.

Analgesic Effects in Pain Models

BD-1047 consistently demonstrates anti-nociceptive effects across various pain models, including neuropathic, inflammatory, and cancer-related pain.

| Pain Model | Species | Administration | Key Findings | Reference(s) |

| Chronic Constriction Injury (CCI) | Rat | Intrathecal | Significantly relieved mechanical allodynia; inhibited CCI-induced NR1 expression and phosphorylation. | [1] |

| Bone Cancer Pain (Walker 256 cells) | Rat | Intrathecal | Attenuated mechanical allodynia; reduced c-Fos induction, microglial activation, and spinal NR1 phosphorylation. | [6] |

| Orofacial Formalin | Mouse | Intraperitoneal (i.p.) | Dose-dependently reduced nociceptive responses (rubbing) in both phases; decreased Fos-ir and pp38-ir cells in the trigeminal nucleus caudalis. | [8] |

| Chronic Compression of DRG (CCD) | Rat | Oral | Dose-dependently suppressed the induction and maintenance of mechanical and cold allodynia; reduced spinal pERK expression. | [10][11] |

| Inflammatory Pain (Zymosan/CFA) | Rat | Oral | Reduced thermal and mechanical hyperalgesia; inhibited zymosan-induced CCL2 release from DRG neurons and subsequent microglial activation. | [9] |

Antidystonic and Antipsychotic-like Activity

BD-1047 has shown efficacy in models of dystonia and has been investigated for antipsychotic properties.

| Model | Species | Administration | Key Findings | Reference(s) |

| Agonist-Induced Dystonia | Rat | Microinjection into Red Nucleus | Dose-dependently attenuated dystonia induced by haloperidol (B65202) and di-o-tolylguanidine (DTG). | [1][4] |

| Apomorphine-Induced Climbing | Mouse | Intraperitoneal (i.p.) | Attenuated climbing behavior at 10 mg/kg, suggesting potential antipsychotic activity. | [5][12] |

| Phencyclidine-Induced Head Twitches | Rat | Intraperitoneal (i.p.) | Reduced phencyclidine-induced head twitches. | [5][12] |

| Amphetamine-Induced Hyperactivity | Mouse | Intraperitoneal (i.p.) | Did not significantly decrease amphetamine-induced hyperactivity, questioning its broad utility as an antipsychotic. | [12] |

Effects in Substance Abuse Models

BD-1047 modulates the behavioral effects of several drugs of abuse, highlighting the role of the σ1 receptor in addiction pathways.

| Model | Species | Administration | Key Findings | Reference(s) |

| Cocaine-Induced Reinstatement | Rat | Systemic | Reversed response reinstatement induced by a cocaine discriminative stimulus, but not by a natural reward (sweetened milk). | [1] |

| Cocaine-Induced Locomotor Activity | Mouse | Systemic | Reduced cocaine-induced locomotor activity and protected against cocaine-induced convulsions and lethality. | [3] |

| Methamphetamine-Induced Locomotion | Mouse | Systemic | Significantly attenuated the locomotor stimulatory effects of methamphetamine. | [13] |

| Ethanol-Induced Conditioned Place Preference | Mouse | Systemic | Blocked ethanol-induced conditioned place preference. | [7] |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of BD-1047 for sigma receptors.

-

Preparation: Guinea pig brain membranes are prepared and homogenized in a Tris-HCl buffer.

-

Procedure: A constant concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1 sites) is incubated with the brain membrane preparation in the presence of varying concentrations of the competing ligand (BD-1047). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand like haloperidol.

-

Analysis: Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filters is quantified using liquid scintillation counting. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[4]

Rat Model of Neuropathic Pain (Chronic Constriction Injury)

-

Objective: To assess the anti-allodynic effect of BD-1047.

-

Procedure: Under anesthesia, the sciatic nerve of a rat is exposed. Four loose ligatures are tied around the nerve. For intrathecal administration, a catheter is implanted with its tip at the lumbar level of the spinal cord.

-

Drug Administration: BD-1047 is dissolved in saline and administered intrathecally via the implanted catheter.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined before and after drug administration. A significant increase in the withdrawal threshold indicates an anti-allodynic effect.[1]

-

Biochemical Analysis: After behavioral testing, spinal cord tissue from the lumbar dorsal horn is collected for Western blot analysis to quantify the expression and phosphorylation of proteins like the NR1 subunit of the NMDA receptor.[1]

Rat Model of Dystonia

-

Objective: To evaluate the antidystonic effects of BD-1047.

-

Procedure: Under anesthesia, a guide cannula is surgically implanted into the brain of a rat, aimed at the red nucleus.

-

Drug Administration: Following a recovery period, dystonia is induced by microinjection of a σ receptor agonist like di-o-tolylguanidine (DTG) or haloperidol through the cannula. BD-1047 is administered via the same route prior to the agonist challenge.

-

Behavioral Scoring: The resulting abnormal posture (torticollis) is scored by a trained observer blind to the treatment conditions. The intensity and duration of the dystonic posture are recorded. A reduction in the dystonia score in the BD-1047 pre-treated group compared to the control group indicates an antidystonic effect.[4]

Conclusion

BD-1047 dihydrobromide is a cornerstone tool for investigating the function of the sigma-1 receptor. Its high selectivity and antagonist activity have been instrumental in demonstrating the receptor's critical role in pain sensitization, neuroinflammation, and the modulation of behaviors related to substance abuse and psychosis. Through its inhibitory action on NMDA receptor potentiation and microglial activation, BD-1047 has robustly demonstrated anti-nociceptive efficacy in a multitude of preclinical pain models. While its potential as a therapeutic agent for these conditions continues to be explored, its primary value lies in its utility as a precise pharmacological probe for advancing our understanding of sigma-1 receptor biology in health and disease.

References

- 1. apexbt.com [apexbt.com]

- 2. BD-1047 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

BD-1047 Dihydrobromide: A Technical Guide to its Affinity for Sigma-1 vs. Sigma-2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of BD-1047 dihydrobromide for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. BD-1047 is a well-characterized antagonist of the sigma-1 receptor and serves as a critical tool in neuroscience research to probe the function of this enigmatic receptor. This document provides a comprehensive overview of its receptor binding profile, the experimental methodologies used for its characterization, and the relevant signaling pathways associated with sigma receptors.

Quantitative Binding Affinity of BD-1047

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For BD-1047, this is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. The lower the Ki value, the higher the affinity of the ligand for the receptor.

BD-1047 exhibits a marked preference for the sigma-1 receptor over the sigma-2 receptor. This selectivity is a key feature that allows researchers to dissect the specific roles of the sigma-1 receptor in various physiological and pathological processes.

| Receptor Subtype | Ligand | Ki (nM) |

| Sigma-1 (σ₁) | BD-1047 | 0.93[1] |

| Sigma-2 (σ₂) | BD-1047 | 47 |

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of BD-1047 for sigma receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," in this case, BD-1047) to displace a radiolabeled ligand from the receptor.

General Workflow for Radioligand Binding Assay

A generalized workflow for determining receptor binding affinity using a competitive radioligand binding assay.

Protocol for Sigma-1 Receptor Binding Assay

-

Membrane Preparation: Homogenates of guinea pig brain tissue, a rich source of sigma receptors, are commonly used. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Components:

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand, is used at a concentration typically near its Kd value.

-

Unlabeled Competitor: A range of concentrations of BD-1047 are prepared.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand (e.g., haloperidol) is used to determine the amount of non-specific binding of the radioligand.

-

-

Incubation: The membrane preparation, radioligand, and either buffer, BD-1047, or the non-specific binding control are incubated together. Incubation is typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 120 minutes).

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of BD-1047 (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Protocol for Sigma-2 Receptor Binding Assay

The protocol for the sigma-2 receptor binding assay is similar to that for the sigma-1 receptor, with a key modification to ensure selectivity.

-

Membrane Preparation: As with the sigma-1 assay, membrane preparations from a suitable tissue source are used.

-

Assay Components:

-

Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand, is used.

-

Masking Agent: To prevent the binding of [³H]DTG to sigma-1 receptors, a high concentration of a selective sigma-1 ligand, such as (+)-SKF-10,047, is included in the assay mixture.

-

Unlabeled Competitor: A range of concentrations of BD-1047 are used.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled sigma ligand (e.g., haloperidol) is used.

-

-

Incubation, Separation, Quantification, and Data Analysis: These steps are performed as described for the sigma-1 receptor binding assay.

Sigma Receptor Signaling Pathways

BD-1047, as a sigma-1 antagonist, blocks the signaling cascades initiated by the activation of this receptor. Understanding these pathways is crucial for interpreting the functional effects of BD-1047.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). In its inactive state, it is complexed with another chaperone, the binding immunoglobulin protein (BiP).

Simplified signaling pathway of the sigma-1 receptor and the antagonistic action of BD-1047.

Upon binding of an agonist, the sigma-1 receptor dissociates from BiP and can then interact with and modulate the function of various client proteins, including the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. This modulation can influence calcium signaling from the ER to the mitochondria, thereby impacting cellular processes such as neuronal excitability and cell survival. BD-1047, by acting as an antagonist, prevents this dissociation and subsequent downstream signaling.

Sigma-2 Receptor Signaling

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is also involved in a variety of cellular processes. It often forms a complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1).

Overview of the signaling interactions associated with the sigma-2 receptor.

The sigma-2 receptor/TMEM97 is implicated in the regulation of cholesterol homeostasis and can influence various signaling pathways, including those involving the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (B549165) (mTOR). It is also known to affect intracellular calcium signaling. While BD-1047 has a lower affinity for the sigma-2 receptor, at higher concentrations, it may also impact these signaling cascades.

Conclusion

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 receptor, with a significantly lower affinity for the sigma-2 receptor. This selectivity, established through rigorous radioligand binding assays, makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. A thorough understanding of its binding characteristics and the underlying signaling pathways of sigma receptors is essential for the design and interpretation of experiments in the fields of neuroscience and drug discovery.

References

Downstream Signaling Pathways of BD-1047 Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by BD-1047 dihydrobromide, a selective sigma-1 receptor (S1R) antagonist. The information presented herein is curated from preclinical research and is intended to support further investigation and drug development efforts.

Core Mechanism of Action

BD-1047 is a high-affinity antagonist for the S1R, a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface. By binding to the S1R, BD-1047 inhibits its function, thereby modulating a variety of downstream signaling cascades involved in cellular stress responses, nociception, neuroprotection, and cellular proliferation.

Key Downstream Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathways

BD-1047 has been shown to differentially modulate key members of the MAPK family, primarily p38 and Extracellular signal-regulated kinase (ERK), in a context-dependent manner.

a) p38 MAPK Pathway:

In models of orofacial pain, BD-1047 administration leads to a significant reduction in the phosphorylation of p38 MAPK in the trigeminal nucleus caudalis.[1] This suggests that the analgesic effects of BD-1047 in certain pain states are mediated, at least in part, by the suppression of the p38 MAPK signaling cascade.[1]

b) ERK Pathway:

The effect of BD-1047 on ERK signaling is more varied. In a rat model of chronic compression of the dorsal root ganglion, BD-1047 dose-dependently suppressed the elevation of spinal ERK phosphorylation, correlating with its anti-allodynic effects.[2][3] Conversely, in a mouse model of orofacial formalin-induced pain, BD-1047 did not alter the levels of phosphorylated ERK.[1] Furthermore, in human lens cells, antagonism of the S1R by BD-1047 was associated with a decrease in thrombin-induced ERK phosphorylation.[4]

Quantitative Data on MAPK Pathway Modulation by BD-1047

| Parameter | Model System | Effect of BD-1047 | Dose/Concentration | Reference |

| p-p38-ir cells | Mouse Orofacial Formalin Model (TNC) | Decreased | 10 mg/kg, i.p. | [1] |

| p-ERK-ir cells | Mouse Orofacial Formalin Model (TNC) | No significant modification | 10 mg/kg, i.p. | [1] |

| Spinal p-ERK Expression | Rat Chronic Compression of Dorsal Root Ganglion | Dose-dependent suppression | 10, 30, 100 mg/kg | [2] |

| Thrombin-induced p-ERK | Human Lens Cells | Decreased | Not specified | [4] |

Experimental Protocols: Analysis of MAPK Phosphorylation

-

Animal Models: For in vivo studies, rodents are often administered BD-1047 via intraperitoneal (i.p.) or intrathecal injection prior to the induction of a pain model (e.g., formalin injection, chronic nerve compression).[1][2]

-

Tissue Processing: Following the behavioral experiments, relevant tissues (e.g., trigeminal nucleus caudalis, spinal cord) are collected, fixed, and processed for immunohistochemistry or Western blotting.[1][2]

-

Immunohistochemistry: Tissue sections are incubated with primary antibodies specific for the phosphorylated forms of p38 or ERK, followed by incubation with appropriate secondary antibodies and visualization reagents. The number of immunoreactive cells is then quantified.[1]

-

Western Blotting: Tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total p38 or ERK. The protein bands are then visualized and quantified using densitometry.

Signaling Pathway Diagram: BD-1047 and MAPK Pathways

Caption: BD-1047 inhibits S1R, leading to modulation of p38 and ERK phosphorylation.

Intracellular Calcium (Ca2+) Signaling

BD-1047 has been demonstrated to influence intracellular calcium dynamics. In purified retinal ganglion cells, BD-1047 potentiated calcium ion influx through activated L-type voltage-gated calcium channels (VGCCs).[5] Furthermore, it abolished the inhibitory effects of S1R agonists on VGCCs, confirming its antagonistic action at the S1R in this context.[5] In human neuroblastoma cells, BD-1047 was shown to block the transient release of Ca2+ from the endoplasmic reticulum stimulated by sigma-2 receptor-selective ligands.[6]

Quantitative Data on Intracellular Ca2+ Modulation by BD-1047

| Parameter | Model System | Effect of BD-1047 | Observation | Reference |

| Ca2+ Influx via L-type VGCCs | Purified Rat Retinal Ganglion Cells | Potentiation | Increased intracellular Ca2+ | [5] |

| S1R Agonist-induced Inhibition of Ca2+ Influx | Purified Rat Retinal Ganglion Cells | Abolished | Reversed the effect of agonists | [5] |

| Sigma-2 Ligand-induced Ca2+ Release | Human SK-N-SH Neuroblastoma Cells | Blocked | Prevented transient rise in intracellular Ca2+ | [6] |

Experimental Protocols: Calcium Imaging

-

Cell Preparation: Purified cells (e.g., retinal ganglion cells) are plated on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[5]

-

Stimulation: Cells are depolarized, for instance with potassium chloride (KCl), to activate voltage-gated calcium channels in the presence or absence of BD-1047 and/or S1R agonists.[5]

-

Imaging and Analysis: Changes in intracellular calcium concentrations are measured by monitoring the fluorescence intensity of the calcium indicator dye using a fluorescence microscope and appropriate imaging software.

Signaling Pathway Diagram: BD-1047 and Intracellular Ca2+

Caption: BD-1047 antagonism of S1R leads to potentiation of Ca2+ influx via L-type VGCCs.

Akt Signaling Pathway

The involvement of the Akt pathway in the downstream effects of BD-1047 is suggested by studies where silencing of the S1R in human lens cells resulted in a reduction of thrombin-induced Akt phosphorylation.[4] As BD-1047 is a S1R antagonist, it is plausible that it would similarly inhibit Akt signaling in this context.

Experimental Workflow: Analysis of Akt Phosphorylation

Caption: Experimental workflow for analyzing the effect of BD-1047 on Akt phosphorylation.

Regulation of Gene Expression

BD-1047 has been shown to modulate the expression of key proteins involved in neuronal activity and pain signaling.

-

c-Fos: In a mouse model of orofacial pain, a high dose of BD-1047 reduced the number of Fos-immunoreactive cells in the trigeminal nucleus caudalis, indicating a reduction in neuronal activation in response to a nociceptive stimulus.[1]

-

NMDA Receptor Subunit NR1: Intrathecal administration of BD-1047 in mice attenuated the formalin-induced phosphorylation of the NR1 subunit of the NMDA receptor.[4] This suggests that BD-1047 can modulate NMDA receptor function, which is critical in central sensitization and pain plasticity.

Quantitative Data on Gene Expression Modulation by BD-1047

| Parameter | Model System | Effect of BD-1047 | Dose/Concentration | Reference |

| Fos-ir cells | Mouse Orofacial Formalin Model (TNC) | Reduced | 10 mg/kg, i.p. | [1] |

| p-NR1 | Mouse Formalin-induced Pain Model | Attenuated | Not specified | [4] |

Summary and Future Directions

BD-1047 dihydrobromide, through its antagonism of the sigma-1 receptor, modulates a complex network of downstream signaling pathways. Its ability to inhibit p38 MAPK and, in some contexts, ERK signaling, highlights its potential as an analgesic. The modulation of intracellular calcium and the Akt pathway suggests broader applications in neuroprotection and cell growth regulation. Furthermore, its influence on c-Fos and NMDA receptor phosphorylation underscores its role in modulating neuronal plasticity.

Future research should focus on elucidating the precise molecular interactions between the S1R and these signaling components, as well as exploring the therapeutic potential of BD-1047 in a wider range of pathological conditions. The context-dependent effects of BD-1047 on pathways like ERK signaling warrant further investigation to better understand its pharmacological profile. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of sigma-1 receptor antagonists.

References

- 1. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between BD-1047 Dihydrobromide and the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between BD-1047 dihydrobromide and the N-methyl-D-aspartate (NMDA) receptor. BD-1047 is a well-characterized selective sigma-1 receptor (σ1R) antagonist.[1] Its interaction with the NMDA receptor is not direct but is mediated through its potent and specific antagonism of the σ1R, which is a key modulator of NMDA receptor function.[2][3] This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.

Profile of BD-1047 Dihydrobromide

BD-1047, or N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide, is a selective antagonist for the sigma-1 receptor, with a higher affinity for σ1 and σ2 sites compared to other compounds like BD 1063.[1] It is a valuable tool for investigating the physiological and pathological roles of the sigma-1 receptor.

Table 1: Physicochemical Properties of BD-1047 Dihydrobromide

| Property | Value | Citations |

| Chemical Name | N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide | [1] |

| Molecular Weight | 437.04 g/mol | [1][4][5] |

| Molecular Formula | C₁₃H₂₀Cl₂N₂ · 2HBr | [1][4][5] |

| CAS Number | 138356-21-5 | [1] |

| Purity | ≥98% (HPLC) | [1][4] |

| Solubility | Soluble to 50-100 mM in water and DMSO | [1] |

| Storage | Desiccate at +4°C | [1] |

Core Interaction: An Indirect Modulatory Mechanism

The primary mechanism by which BD-1047 influences the NMDA receptor is through its antagonism of the sigma-1 receptor. The σ1R is an intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondrion interface, that translocates to modulate the function of various client proteins, including ion channels and receptors at the plasma membrane.[6][7]

The relationship between σ1R and the NMDA receptor is well-documented as being largely potentiative. Activation of σ1R by agonists enhances NMDA receptor function through several mechanisms:

-

Increased Expression and Trafficking : σ1R activation upregulates the expression of NMDA receptor subunits, specifically GluN2A and GluN2B, and the scaffolding protein PSD-95.[6][7] This leads to increased trafficking and availability of NMDA receptors at the cell surface.[7][8]

-

Direct Protein-Protein Interaction : Evidence suggests that σ1Rs can physically interact with NMDA receptor subunits, including the NR1 and NR2 subunits, to modulate receptor function.[6][8]

-

Modulation of Ion Channels : σ1R activation can inhibit small conductance Ca²⁺-activated K⁺ (SK) channels.[2] Since SK channels can shunt NMDA receptor responses, their inhibition leads to a potentiation of NMDA currents.[2]

-

Intracellular Signaling Cascades : The σ1R can influence signaling pathways that regulate NMDA receptor function, such as those involving Protein Kinase C (PKC).[8][9]

As a σ1R antagonist, BD-1047 blocks these potentiating effects . By inhibiting the σ1R, BD-1047 prevents the upregulation, trafficking, and functional enhancement of NMDA receptors that would otherwise be promoted by endogenous or exogenous σ1R agonists.[10]

Quantitative Data on Receptor Interaction and Functional Effects

The following tables summarize the key quantitative findings regarding BD-1047's binding profile and its downstream effects on NMDA receptor-related processes.

Table 2: Binding Affinity and Selectivity of BD-1047

| Target Receptor | Binding Affinity (Ki) | Notes | Citations |

| Sigma-1 (σ1) | 0.9 nM | High-affinity binding, demonstrating its primary mechanism of action. | [4] |

| Sigma-2 (σ2) | ~10-fold lower than σ1 | Exhibits significant affinity, though with selectivity for σ1. | [1] |

| Dopamine, Opioid, PCP, Serotonin Receptors | >10,000 nM | Highly selective for sigma receptors over a range of other CNS receptors. | [4][5] |

| NMDA Receptor | No direct binding | Effects on the NMDA receptor are indirect, mediated through σ1R antagonism. There is no evidence of direct binding. | [11][12] |

Table 3: Functional Effects of BD-1047 on NMDA Receptor-Mediated Processes

| Experimental Model | Effect of BD-1047 | Quantitative Detail (if available) | Citations |

| σ1R Agonist-Induced NMDAR Upregulation (in vivo) | Blocks the increase in GluN2A, GluN2B, and PSD-95 expression caused by σ1R agonists like (+)-SKF 10,047 and PRE-084. | Chronic (2 mg/kg/day for 2 days) or acute administration abolished the observed protein increases. | [10] |

| Formalin-Induced Pain (in vivo, mice) | Attenuates the phosphorylation of the NMDA receptor NR1 subunit in the spinal cord. | Intrathecal treatment reduced formalin-induced pain behaviors. | [9] |

| Bone Cancer Pain Model (in vivo, rats) | Attenuates mechanical allodynia and reduces the activation of microglial cells and NR1 phosphorylation in the spinal cord. | Intrathecal injection of 120 nmol on days 5, 6, and 7 post-operation showed therapeutic effects. | [13] |

| NMDA Antagonist-Induced Hyperactivity (in vivo) | Does not modify the hyperactivity induced by NMDA receptor antagonists such as phencyclidine (PCP), memantine, or dizocilpine (B47880) (MK-801). | This suggests its mechanism is distinct from direct NMDA channel blockade. | [11][12] |

| Cocaine-Induced Locomotor Activity (in vivo) | Reduces cocaine-induced locomotor activity. | - | [4] |

| Manic-Like Behaviors (in vivo, mice) | Attenuates manic-like behaviors in congenital mouse models. | Did not alter behavior in control mice treated with the NMDAR inhibitor MK-801. | [14] |

Signaling Pathways and Experimental Workflows

The interaction between BD-1047, the sigma-1 receptor, and the NMDA receptor involves complex signaling cascades. The following diagrams, rendered in DOT language, illustrate these relationships.

Caption: Sigma-1 receptor modulation of NMDA receptor function and the antagonistic role of BD-1047.

Caption: A typical experimental workflow to investigate the effects of BD-1047 on NMDA receptors.

Experimental Protocols

The characterization of BD-1047's interaction with the NMDA receptor system relies on a combination of biochemical, electrophysiological, and behavioral assays.

-

Radioligand Binding Assays

-

Objective : To determine the binding affinity (Ki) of BD-1047 for sigma-1 and other receptors.

-

Methodology :

-

Tissue Preparation : Homogenize brain tissue (e.g., rat hippocampus or cortex) or use membranes from cells expressing the receptor of interest.

-

Incubation : Incubate the membrane preparation with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1R) and varying concentrations of the unlabeled competitor drug (BD-1047).

-

Separation : Separate bound from free radioligand via rapid filtration.

-

Quantification : Measure the radioactivity of the filters using liquid scintillation counting.

-

Analysis : Calculate the IC₅₀ value (concentration of BD-1047 that inhibits 50% of specific radioligand binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.[4]

-

-

-

Western Blotting

-

Objective : To quantify changes in the expression levels of NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B) and associated proteins (e.g., PSD-95, phosphorylated NR1).[10][13]

-

Methodology :

-

Sample Preparation : Lyse tissue or cells from animals treated with BD-1047, vehicle, or other compounds.

-

Protein Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay.

-

Electrophoresis : Separate proteins by size using SDS-PAGE.

-

Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-GluN2B, anti-pNR1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

-

-

-

Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective : To measure NMDA receptor-mediated currents and assess their modulation by σ1R ligands.[2]

-

Methodology :

-

Slice Preparation : Prepare acute brain slices (e.g., from the hippocampus) from rodents.

-

Recording : Obtain whole-cell patch-clamp recordings from identified neurons (e.g., CA1 pyramidal cells).

-

Isolation of NMDAR Currents : Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by blocking AMPA/kainate receptors (with NBQX) and GABA-A receptors (with picrotoxin) in a low-magnesium artificial cerebrospinal fluid (aCSF).

-

Drug Application : Perfuse the slice with a σ1R agonist (e.g., (+)-pentazocine) to observe potentiation of the NMDAR-EPSC. Subsequently, co-apply BD-1047 to determine if it blocks this potentiation.

-

Analysis : Measure the amplitude and kinetics of the NMDAR-EPSCs before, during, and after drug application.

-

-

-

Behavioral Models

-

Objective : To assess the in vivo functional consequences of BD-1047's modulation of neural circuits involving NMDA receptors.

-

Methodology :

-

Pain Models : In models of neuropathic or inflammatory pain (e.g., bone cancer pain, formalin injection), administer BD-1047 (often intrathecally or systemically) and measure pain responses, such as mechanical allodynia (using von Frey filaments) or thermal hyperalgesia.[9][13]

-

Locomotor Activity : Place animals in an open-field arena and track their movement after administration of a psychostimulant (e.g., amphetamine, cocaine) with or without pre-treatment with BD-1047.[4][11]

-

NMDA Antagonist-Induced Behaviors : Pre-treat animals with BD-1047 before administering an NMDA receptor antagonist like PCP or dizocilpine and observe specific behaviors such as head twitches or hyperactivity to differentiate mechanisms of action.[11][12]

-

-

Conclusion

BD-1047 dihydrobromide does not act as a direct antagonist of the NMDA receptor. Instead, its influence is exerted indirectly through its high-affinity antagonism of the sigma-1 receptor. By blocking the sigma-1 receptor, BD-1047 effectively prevents the multifaceted potentiation of NMDA receptor function that is a hallmark of sigma-1 receptor activation. This includes attenuating the trafficking of NMDA receptors to the cell surface, reducing the phosphorylation of NMDA receptor subunits, and reversing the behavioral outcomes associated with heightened sigma-1 receptor and NMDA receptor signaling. This indirect mechanism of modulation makes BD-1047 a critical pharmacological tool for dissecting the complex interplay between these two receptor systems and highlights a promising therapeutic strategy for disorders involving their dysregulation, such as neuropathic pain and potentially other neurological conditions.

References

- 1. BD 1047 dihydrobromide | Sigma1 Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. BD 1047 dihydrobromide = 95 HPLC 138356-21-5 [sigmaaldrich.com]

- 6. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 7. jneurosci.org [jneurosci.org]

- 8. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

A Technical Guide to the Role of BD-1047 Dihydrobromide in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BD-1047 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, and its role in the modulation of neuropathic pain based on preclinical evidence. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to BD-1047 and Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology involves both peripheral and central sensitization, making it challenging to treat with existing analgesics.[1][2] The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target.[1][3] The σ1 receptor is implicated in modulating various cellular functions, including ion channel activity, calcium signaling, and neuroinflammation, all of which are critical in the pathogenesis of neuropathic pain.[3][4]

BD-1047 dihydrobromide is a potent and selective antagonist of the σ1 receptor.[5][6] It has been extensively used in preclinical research to investigate the role of σ1 receptors in various neurological and psychiatric disorders, including neuropathic pain.[5][7] This guide synthesizes the findings from multiple studies to provide a comprehensive overview of its effects in established animal models of neuropathic pain.

Mechanism of Action of BD-1047 in Neuropathic Pain

The analgesic effects of BD-1047 in neuropathic pain models are primarily attributed to its antagonism of the σ1 receptor.[5] This antagonism disrupts the receptor's ability to modulate key downstream signaling pathways involved in central sensitization and neuroinflammation.

Key Mechanisms:

-

Modulation of NMDA Receptor Function: The σ1 receptor is known to interact with and potentiate the function of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the induction and maintenance of central sensitization.[4][8] BD-1047, by inhibiting the σ1 receptor, can attenuate NMDA receptor hyperactivity.[9][10] Specifically, it has been shown to block the increase in the expression and phosphorylation of the NR1 subunit of the NMDA receptor in the spinal cord following nerve injury.[9][10]

-

Inhibition of Glial Cell Activation: Neuropathic pain is associated with the activation of glial cells, including microglia and astrocytes, in the spinal cord.[4][11] These activated glial cells release pro-inflammatory cytokines and other mediators that contribute to neuronal hyperexcitability.[11] BD-1047 has been demonstrated to reduce the activation of both microglia and astrocytes in various neuropathic pain models, thereby mitigating neuroinflammation.[4][9]

-

Reduction of Pro-inflammatory Mediators: By inhibiting glial activation, BD-1047 can decrease the release of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α).[4] It has also been shown to inhibit the release of CC-chemokine ligand 2 (CCL2) from primary afferent fibers, which is involved in microglia-dependent neuronal activation.[12]

-

Modulation of Intracellular Calcium Signaling: The σ1 receptor plays a role in regulating intracellular calcium homeostasis.[4] Dysregulation of calcium signaling is a key factor in neuronal hyperexcitability. BD-1047 can reverse the influx of calcium ions in astrocytes induced by σ1 receptor agonists.[4]

Efficacy of BD-1047 in Animal Models of Neuropathic Pain

BD-1047 has demonstrated significant efficacy in alleviating pain-related behaviors in a variety of animal models that mimic different etiologies of neuropathic pain in humans.[13][14][15][16][17]

Commonly Used Neuropathic Pain Models:

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[17]

-

Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, resulting in long-lasting pain behaviors.[17]

-

Chronic Compression of the Dorsal Root Ganglion (CCD): This model simulates human foraminal stenosis and radicular pain by implanting rods to compress the lumbar dorsal root ganglia.[5]

-

Bone Cancer Pain: This model is induced by injecting cancer cells into the intramedullary space of a long bone, leading to progressive pain.[9]

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): Certain chemotherapeutic agents can induce neuropathic pain. Studies in knockout mice suggest a role for the σ1 receptor in this condition.[18]

Across these models, BD-1047 has been shown to effectively reduce mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).[4][5][10]

Quantitative Data on the Effects of BD-1047

The following tables summarize the quantitative findings from key studies investigating the effects of BD-1047 in various neuropathic pain models.

| Table 1: Effect of BD-1047 on Mechanical Allodynia in the Chronic Compression of Dorsal Root Ganglion (CCD) Model in Rats | |||

| Treatment Group | Dosage (mg/kg, p.o.) | Administration Schedule | Effect on Paw Withdrawal Frequency |

| Vehicle | N/A | Postoperative days 0-5 | Significant increase in withdrawal frequency |

| BD-1047 | 10 | Postoperative days 0-5 | Dose-dependent reduction in withdrawal frequency |

| BD-1047 | 30 | Postoperative days 0-5 | Dose-dependent reduction in withdrawal frequency |

| BD-1047 | 100 | Postoperative days 0-5 | Significant reduction, comparable to Gabapentin |

| Gabapentin | 100 | Postoperative days 0-5 | Significant reduction in withdrawal frequency |

| Source:[5] |

| Table 2: Effect of BD-1047 on Cold Allodynia in the Chronic Compression of Dorsal Root Ganglion (CCD) Model in Rats | |||

| Treatment Group | Dosage (mg/kg, p.o.) | Administration Schedule | Effect on Paw Withdrawal Frequency |

| Vehicle | N/A | Postoperative days 0-5 | Significant increase in withdrawal frequency |

| BD-1047 | 10 | Postoperative days 0-5 | Dose-dependent reduction in withdrawal frequency |

| BD-1047 | 30 | Postoperative days 0-5 | Dose-dependent reduction in withdrawal frequency |

| BD-1047 | 100 | Postoperative days 0-5 | Significant reduction in withdrawal frequency |

| Source:[5] |

| Table 3: Effect of Intrathecal BD-1047 on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model in Rats | |||

| Treatment Group | Dosage (nmol, i.t.) | Administration Schedule | Effect on Paw Withdrawal Threshold |

| Vehicle | N/A | Postoperative days 0-5 | Significant decrease in withdrawal threshold |

| BD-1047 | 30 | Postoperative days 0-5 | Significant attenuation of the decrease in withdrawal threshold |

| BD-1047 + PRE-084 (σ1 agonist) | 30 nmol BD-1047 + agonist | Postoperative days 0-5 | Blockade of the analgesic effect of BD-1047 |

| BD-1047 | 30 | Postoperative days 15-20 | No effect on established mechanical allodynia |

| Source:[10] |

| Table 4: Effect of BD-1047 on Spinal Protein Expression in Neuropathic Pain Models | ||||

| Model | Treatment | Protein | Effect | Source |

| CCD | BD-1047 (100 mg/kg, p.o.) | Phosphorylated ERK (pERK) | Complete inhibition of the increase in pERK | [5] |

| CCI | BD-1047 (30 nmol, i.t.) | NMDA Receptor Subunit 1 (NR1) | Blocked the CCI-induced increase in expression and phosphorylation | [10] |

| Bone Cancer | BD-1047 (120 nmol, i.t.) | c-Fos | Significant reduction in expression | [9][19] |

| Bone Cancer | BD-1047 (120 nmol, i.t.) | Iba-1 (microglial marker) | Striking decrease in the number of immunoreactive cells | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

-

Chronic Constriction Injury (CCI):

-

Species: Adult male Sprague-Dawley rats.

-

Procedure: Under anesthesia, the right common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just evoke a brief twitch in the relevant muscles. The incision is then closed in layers.[10][17]

-

-

Chronic Compression of the Dorsal Root Ganglion (CCD):

-

Species: Adult male Sprague-Dawley rats.

-

Procedure: Under anesthesia, a paraspinal incision is made to expose the L4 and L5 intervertebral foramina. Two L-shaped stainless steel rods are inserted into the foramina to compress the L4 and L5 DRGs. The incision is then closed.[5]

-

-

Oral (p.o.): BD-1047 dihydrobromide is dissolved in saline and administered orally using a gavage needle. The volume is typically adjusted based on the animal's body weight (e.g., 0.5 ml/100 g).[5]

-

Intrathecal (i.t.):

-

Catheter Implantation: A polyethylene (B3416737) catheter (PE-10) is inserted into the subarachnoid space through an incision in the atlanto-occipital membrane and advanced caudally to the lumbar enlargement of the spinal cord. The catheter is secured to the musculature and the external end is sealed.

-

Injection: A specific volume (e.g., 10 µL) of the drug solution is injected through the catheter, followed by a flush with saline.[9][10]

-

-

Mechanical Allodynia (von Frey Test):

-

Apparatus: Animals are placed on an elevated mesh floor and allowed to acclimate. A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

-

Procedure: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a brisk withdrawal or flinching of the paw.[20]

-

-

Cold Allodynia (Acetone Test):

-

Procedure: A drop of acetone (B3395972) is applied to the plantar surface of the hind paw, and the frequency or duration of paw withdrawal, licking, or flinching is recorded over a specific time period.[20]

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Apparatus: A radiant heat source is focused on the plantar surface of the hind paw.

-

Procedure: The latency to paw withdrawal from the heat source is measured. A cut-off time is used to prevent tissue damage.[20]

-

-

Western Blotting:

-

Procedure: Spinal cord tissue is dissected, homogenized, and lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against the target proteins (e.g., pERK, NR1, σ1R) and then with a secondary antibody. The protein bands are visualized and quantified.[10]

-

-

Immunohistochemistry:

-

Procedure: Animals are perfused, and the spinal cords are removed and post-fixed. The tissue is cryoprotected, sectioned, and mounted on slides. The sections are incubated with primary antibodies against markers of interest (e.g., c-Fos, Iba-1) and then with fluorescently labeled secondary antibodies. The slides are imaged using a fluorescence microscope, and the number of immunoreactive cells is quantified.[9][19]

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Directions

The preclinical evidence strongly supports the role of BD-1047 dihydrobromide as a potent analgesic agent in various models of neuropathic pain. Its mechanism of action, centered on the antagonism of the σ1 receptor, offers a novel therapeutic strategy that targets key pathological processes, including NMDA receptor hyperactivity and neuroinflammation. The consistent efficacy of BD-1047 in reducing both mechanical and thermal hypersensitivity highlights the potential of σ1 receptor antagonists as a new class of drugs for the management of neuropathic pain.

While no clinical trials specifically for BD-1047 in neuropathic pain were identified, the promising preclinical data warrant further investigation.[21] Future research should focus on the long-term efficacy and safety of σ1 receptor antagonists, their potential for combination therapy with existing analgesics, and the translation of these preclinical findings into clinical trials for patients suffering from neuropathic pain.

References

- 1. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Emerging Role of Sigma Receptors in Pain Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intrathecal injection of the sigma(1) receptor antagonist BD1047 blocks both mechanical allodynia and increases in spinal NR1 expression during the induction phase of rodent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]

- 18. neoplasiaresearch.com [neoplasiaresearch.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuropathic pain clinical trials: factors associated with decreases in estimated drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma-1 Receptor Antagonist BD-1047 Dihydrobromide: A Technical Guide for Cocaine Addiction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. A growing body of preclinical evidence implicates the sigma-1 (σ1) receptor in the pathophysiology of cocaine's addictive effects. BD-1047 dihydrobromide, a potent and selective σ1 receptor antagonist, has emerged as a critical pharmacological tool to investigate the role of this receptor in cocaine addiction and as a potential therapeutic lead. This technical guide provides an in-depth overview of BD-1047, summarizing key quantitative data, detailing experimental protocols for its use in cocaine addiction models, and visualizing its proposed mechanisms of action and experimental workflows.

Core Compound Profile: BD-1047 Dihydrobromide

| Property | Value | Reference |

| Full Name | N'-(2-(3,4-dichlorophenyl)ethyl)-N,N-dimethyl-ethane-1,2-diamine dihydrobromide | |

| Molecular Formula | C₁₂H₁₈Cl₂N₂·2HBr | |

| Molecular Weight | 437.04 g/mol | |

| Mechanism of Action | Selective Sigma-1 (σ1) Receptor Antagonist | [1] |

Quantitative Data Summary

Receptor Binding Affinity

BD-1047 exhibits high affinity for the σ1 receptor and moderate selectivity over the σ2 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| Sigma-1 (σ1) | 0.93 nM | Rat | [1] |

| Sigma-2 (σ2) | 47 nM | Rat | [1] |

Behavioral Pharmacology: Cocaine Interaction

BD-1047 has been shown to modulate various behavioral effects of cocaine in preclinical models.

| Behavioral Assay | Animal Model | BD-1047 Dose | Effect on Cocaine-Induced Behavior | Reference |

| Conditioned Place Preference (CPP) | Rat | 0.0036 mg/kg (ED50, i.p.) | Dose-dependently reversed cocaine-induced CPP | [2] |

| Cocaine Self-Administration | Rat | 20-30 mg/kg (i.p.) | Reversed reinstatement of cocaine-seeking induced by a discriminative stimulus | [3] |

| Locomotor Activity | Mouse | Not specified | Reduced cocaine-induced hyperlocomotion | [4] |

Experimental Protocols

Cocaine-Induced Conditioned Place Preference (CPP)

This protocol assesses the rewarding properties of cocaine and the ability of BD-1047 to block the expression of this reward-associated memory.

Apparatus:

-

A three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a smooth floor) and a smaller, neutral central chamber. Automated systems with photobeams are recommended for accurate tracking of animal position and time spent in each chamber[5].

Procedure:

-

Habituation (Day 1): Place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes to minimize novelty-induced effects. Record the time spent in each chamber to establish any baseline preference[5].

-

Conditioning (Days 2-9):

-

This phase typically involves alternating daily injections of cocaine and saline.

-

Cocaine Conditioning: Administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine the animal to one of the conditioning chambers for 30 minutes. The compartment paired with cocaine is typically counterbalanced across animals (i.e., for half the animals it's the initially preferred side, and for the other half, the non-preferred side)[5][6].

-

Saline Conditioning: On alternate days, administer a saline injection and confine the animal to the opposite conditioning chamber for 30 minutes.

-

-

Pre-treatment with BD-1047 (on Test Day): Administer BD-1047 dihydrobromide (dissolved in sterile saline) via intraperitoneal (i.p.) injection 10-15 minutes before the test session. Doses can range from 0.001 to 10 mg/kg to establish a dose-response curve[2].

-

Test (Day 10): Place the animal in the central chamber with free access to all chambers for 15-20 minutes. Record the time spent in each of the three chambers. A significant increase in time spent in the cocaine-paired chamber compared to the saline-paired chamber in control animals indicates a successful CPP. Attenuation of this preference in BD-1047-treated animals suggests a blockade of the expression of cocaine-associated reward memory.

Intravenous Cocaine Self-Administration

This operant conditioning paradigm models the voluntary intake of cocaine and is used to assess the reinforcing effects of the drug and the potential of BD-1047 to alter drug-taking and drug-seeking behavior.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a swivel system to allow the animal free movement while connected to the infusion line[7].

Procedure:

-

Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. The catheter is externalized on the back of the animal to allow for connection to the infusion apparatus[8][9]. Allow for a recovery period of at least 5-7 days.

-

Acquisition of Cocaine Self-Administration:

-

Place the animal in the operant chamber for daily sessions (e.g., 2 hours).

-

A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light for 20 seconds).

-

A press on the inactive lever has no programmed consequence.

-

Training continues until a stable pattern of responding is established (e.g., a consistent number of infusions per session over several days)[7].

-

-

Treatment with BD-1047:

-

Effect on Maintenance of Self-Administration: Once stable responding is achieved, pre-treat the animals with various doses of BD-1047 (e.g., 1, 10, 30 mg/kg, i.p.) prior to the self-administration session to assess its effect on cocaine intake.

-

Effect on Reinstatement of Cocaine-Seeking: Following stable self-administration, extinguish the lever-pressing behavior by replacing cocaine with saline. Once responding is low, test the ability of a priming injection of cocaine or a conditioned cue to reinstate drug-seeking behavior. Administer BD-1047 prior to the reinstatement test to determine its effect on relapse-like behavior[3].

-

-

Data Analysis: Key dependent variables include the number of cocaine infusions earned, breakpoints achieved on a progressive ratio schedule of reinforcement, and the number of active lever presses during reinstatement tests.